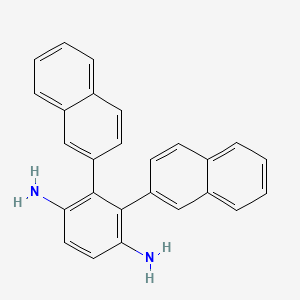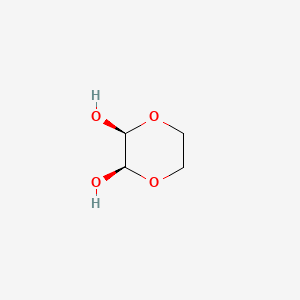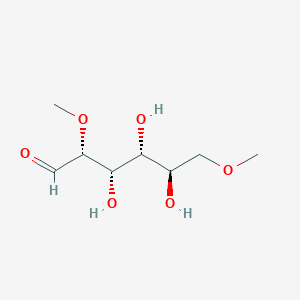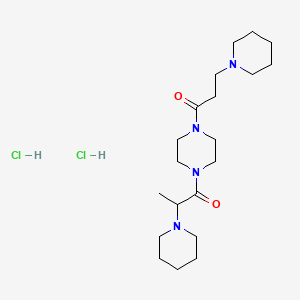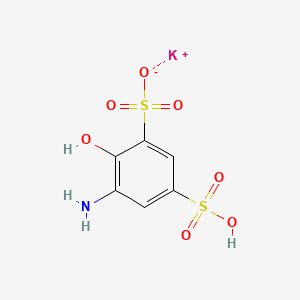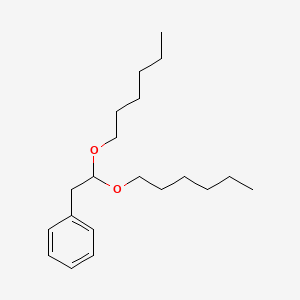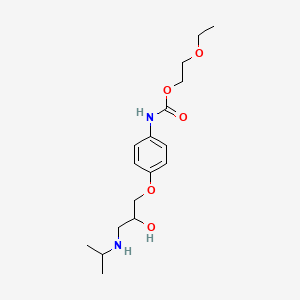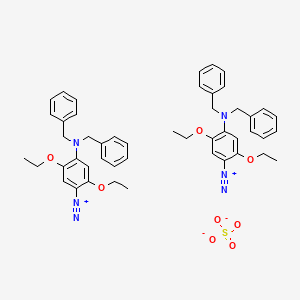
4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of dibenzylamino and diethoxy groups in the molecule adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate typically involves the diazotization of 4-(dibenzylamino)-2,5-diethoxyaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as diazonium salts can be unstable and potentially explosive. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the aniline derivative.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used as dyes.
Reduction Reactions: The primary product is the original aniline derivative.
Scientific Research Applications
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of azo dyes.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate primarily involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in coupling reactions to form azo compounds, which are used in dye chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
Comparison with Similar Compounds
4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate can be compared with other diazonium salts, such as:
4-nitrobenzenediazonium chloride: Known for its use in the synthesis of nitro-substituted azo compounds.
4-methoxybenzenediazonium tetrafluoroborate: Used in the formation of methoxy-substituted azo dyes.
4-chlorobenzenediazonium chloride: Employed in the synthesis of chloro-substituted aromatic compounds.
The uniqueness of 4-(dibenzylamino)-2,5-diethoxybenzenediazonium sulfate lies in the presence of both dibenzylamino and diethoxy groups, which can influence its reactivity and the properties of the resulting products. These functional groups can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
25746-72-9 |
|---|---|
Molecular Formula |
C48H52N6O8S |
Molecular Weight |
873.0 g/mol |
IUPAC Name |
4-(dibenzylamino)-2,5-diethoxybenzenediazonium;sulfate |
InChI |
InChI=1S/2C24H26N3O2.H2O4S/c2*1-3-28-23-16-22(24(29-4-2)15-21(23)26-25)27(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20;1-5(2,3)4/h2*5-16H,3-4,17-18H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
QMGDTBKBBQZYSX-UHFFFAOYSA-L |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.CCOC1=CC(=C(C=C1[N+]#N)OCC)N(CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
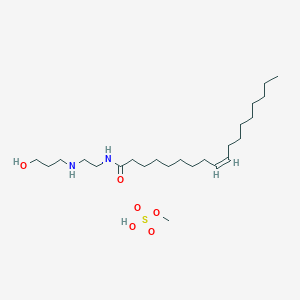
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
